Mlkl-IN-1 Binding Affinity (Kd = 50 μM) vs. GW806742X ATP-Competitive MLKL Inhibitor (Kd = 9.3 μM)
Mlkl-IN-1 binds MLKL covalently with a Kd of 50 μM, whereas GW806742X—an ATP-competitive MLKL inhibitor—binds the MLKL pseudokinase domain with a Kd of 9.3 μM [1]. The ~5.4-fold difference in binding affinity represents a trade-off between potency and binding mode: covalent inhibition may confer prolonged target engagement independent of sustained plasma concentration, while ATP-competitive inhibition offers higher initial affinity but is subject to competition with endogenous ATP .
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 50 μM (covalent binding) |
| Comparator Or Baseline | GW806742X: Kd = 9.3 μM (ATP-competitive) |
| Quantified Difference | ~5.4-fold lower binding affinity for Mlkl-IN-1 |
| Conditions | Biochemical binding assay; source data from independent vendor technical specifications |
Why This Matters
Researchers selecting between covalent vs. ATP-competitive MLKL inhibitors must weigh higher binding affinity (GW806742X) against the potential advantage of irreversible target engagement (Mlkl-IN-1), which may be critical for washout experiments or in vivo applications where sustained target coverage is required.
- [1] AmBeed. GW806742X product information: ATP analog, MLKL inhibitor binding to pseudokinase domain with Kd = 9.3 μM; anti-VEGFR2 activity IC50 = 2 nM. View Source
